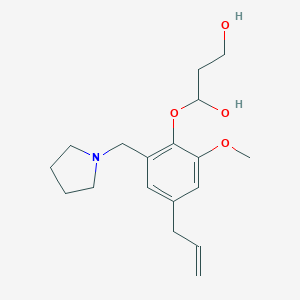
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been found to improve cognitive function and reduce amyloid-beta protein levels. In Parkinson's disease research, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been shown to protect dopaminergic neurons and improve motor function.
Mecanismo De Acción
The mechanism of action of 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has also been shown to interact with various proteins, including heat shock protein 90 (Hsp90) and glycogen synthase kinase 3 beta (GSK3β).
Biochemical and Physiological Effects
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol in lab experiments is its high potency and specificity, which allows for precise targeting of specific signaling pathways and proteins. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Direcciones Futuras
There are several potential future directions for 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol research, including further investigation of its mechanism of action, optimization of its pharmacokinetics and pharmacodynamics, and evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol may have potential applications in other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
Métodos De Síntesis
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol can be synthesized through a multi-step process that involves the reaction of 4-allyl-2-methoxyphenol with pyrrolidine, followed by the addition of 3-bromo-1,2-propanediol. The resulting product is then subjected to a series of purification steps to obtain pure 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol.
Propiedades
Número CAS |
102612-78-2 |
|---|---|
Nombre del producto |
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol |
Fórmula molecular |
C18H27NO4 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-[2-methoxy-4-prop-2-enyl-6-(pyrrolidin-1-ylmethyl)phenoxy]propane-1,3-diol |
InChI |
InChI=1S/C18H27NO4/c1-3-6-14-11-15(13-19-8-4-5-9-19)18(16(12-14)22-2)23-17(21)7-10-20/h3,11-12,17,20-21H,1,4-10,13H2,2H3 |
Clave InChI |
WEFSKSMUNSBUFU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C |
SMILES canónico |
COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C |
Sinónimos |
1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) - |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



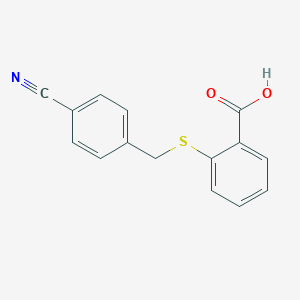

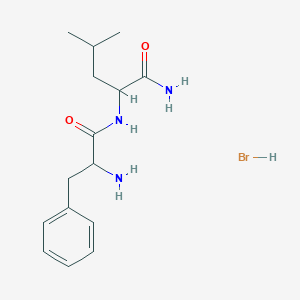
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)

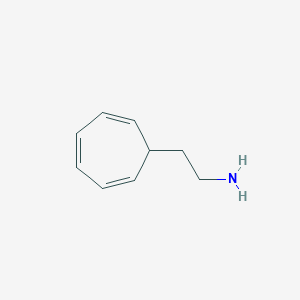

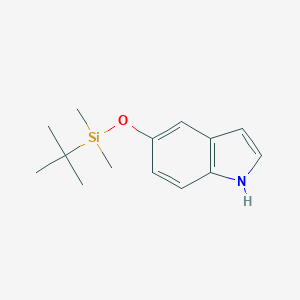
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)
